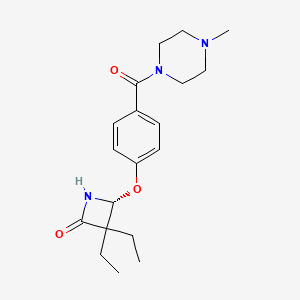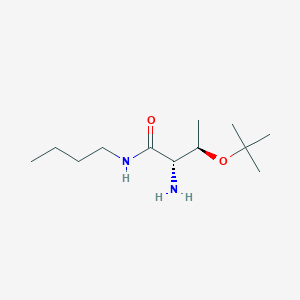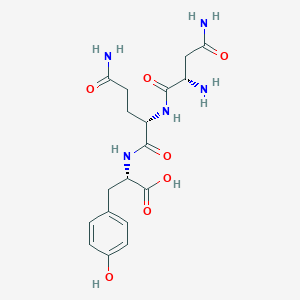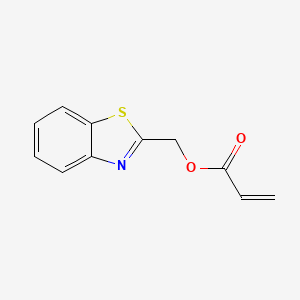
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by a cyclohexane ring substituted with a carboxylate ester group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a carboxylic acid group instead of an ester.
Methyl cyclohexanecarboxylate: Similar structure but lacks the ketone group.
4-(3-oxobutyl)phenyl (1S,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylate: Contains additional functional groups that confer different properties.
Uniqueness
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate is unique due to the presence of both an ester and a ketone group on the cyclohexane ring
Properties
CAS No. |
519021-33-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-9(13)6-8-12(11(15)16-2)7-4-3-5-10(12)14/h3-8H2,1-2H3/t12-/m0/s1 |
InChI Key |
MFTSIBMAHLTEGQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)CC[C@]1(CCCCC1=O)C(=O)OC |
Canonical SMILES |
CC(=O)CCC1(CCCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)

![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)



